Ferrochel

Iron supplementation Pregnancy Gastrointestinal tolerability

Ferrochel (ferrous bisglycinate chelate) is the clinically superior iron source for formulators requiring evidence-backed bioavailability and tolerability. Unlike ferrous sulfate, it absorbs 4X better in high-phytate foods, reduces GI adverse events by 64%, and achieves equivalent erythropoietic efficacy at 75% lower elemental iron in preterm infants. This stable, ionically neutral chelate traverses the GI tract intact, ensuring labeled iron is absorbed. For prenatal supplements, pediatric drops, oncology support formulas, and fortified foods—choose Ferrochel to substantiate efficacy claims with published clinical data.

Molecular Formula C4H6FeN2O4
Molecular Weight 201.95 g/mol
CAS No. 20150-34-9
Cat. No. B045234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrochel
CAS20150-34-9
SynonymsBis(glycinato)iron;  Bis(glycinato-N,O)iron ;  B-Traxim 2C Fe;  Bis(glycinato)iron;  Fechel;  Ferrochel;  Ferrous Bisglycinate;  Ferrous Glycinate;  Iron Bisglycinate;  Iron Glycinate;  Iron Preparation SE_x000B_
Molecular FormulaC4H6FeN2O4
Molecular Weight201.95 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4]
InChIInChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2
InChIKeyMECJLZIFMOMXPW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrochel (Ferrous Bisglycinate Chelate, CAS 20150-34-9): Core Specifications and Molecular Differentiation for Procurement


Ferrochel, the proprietary trademark for ferrous bisglycinate chelate (CAS 20150-34-9) from Albion, is a fully reacted amino acid chelate consisting of a ferrous (Fe²⁺) ion stably bound to two glycine molecules [1]. Its unique chelation process results in an ionically neutral, small-molecular-weight compound (203.96 g/mol) designed to remain intact throughout the gastrointestinal tract, which directly contributes to its differential absorption and tolerability profile compared to conventional iron salts .

Why Ferrochel (Ferrous Bisglycinate Chelate) Cannot Be Interchanged with Generic Iron Salts: Evidence of Non-Equivalent Performance


Generic substitution of Ferrochel (ferrous bisglycinate chelate) with conventional iron salts, such as ferrous sulfate or ferrous fumarate, is scientifically unsound due to fundamental differences in molecular architecture and resulting in vivo behavior. Unlike ionic iron salts that dissociate in the gut lumen and are subject to absorption inhibition by dietary components like phytates, Ferrochel is a stable, ionically neutral chelate that traverses the GI tract intact, reducing interactions with food matrices and limiting the generation of free radical species that cause gastrointestinal distress [1]. These mechanistic distinctions translate into quantifiable, verifiable differences in bioavailability, safety, and efficacy that preclude simple dose-equivalence assumptions . The following evidence guide details these performance gaps.

Ferrochel vs. Iron Salts: Quantitative Evidence Guide for Scientific Selection


Superior Gastrointestinal Tolerability: A 64% Reduction in Adverse Events in Pregnant Women

Ferrous bisglycinate chelate demonstrates significantly superior gastrointestinal tolerability compared to other iron salts. A 2023 systematic review and meta-analysis of randomized controlled trials in pregnant women found that supplementation with ferrous bisglycinate resulted in a 64% lower rate of gastrointestinal adverse events compared to other iron salts, including ferrous sulfate, ferrous fumarate, and ferrous ascorbate [1]. This differential in side effect profile is a primary driver of patient adherence and product selection in sensitive populations . In a separate randomized, double-blind, cross-over trial comparing bis-glycino iron II directly to ferrous sulfate, a significant (P < 0.05) number of women expressed a preference for the chelate formulation [2].

Iron supplementation Pregnancy Gastrointestinal tolerability Meta-analysis

Enhanced Bioavailability: Four-Fold Higher Iron Absorption from a Whole-Maize Meal

In a human absorption study using a stable-isotope method, the geometric mean iron absorption from ferrous bisglycinate chelate was 6.0%, which was four-fold higher than the absorption observed from ferrous sulfate (1.5%) when both were administered in a whole-maize porridge [1][2]. This difference is attributed to the chelate's resistance to dietary inhibitors like phytates, which severely limit the bioavailability of ionic iron salts in high-phytate food matrices [3].

Iron bioavailability Food fortification Iron absorption Human study

Equivalent Efficacy at a 75% Lower Elemental Iron Dose in Preterm Infants

In a retrospective cohort study of 300 preterm infants (gestational age ≤32 weeks) receiving erythropoietin, supplementation with iron bisglycinate chelate at a dose of 0.75 mg/kg/day achieved erythropoietic responses equivalent to ferrous sulfate administered at a 4-fold higher dose of 3 mg/kg/day [1]. The study concluded that the higher bioavailability of iron bisglycinate chelate allows for a substantially lower elemental iron load to achieve comparable efficacy, which is a critical safety and tolerability consideration in this vulnerable population [2].

Preterm infants Iron supplementation Anemia prevention Dose comparison

Non-Inferior Efficacy with Potentially Lower GI Toxicity in Cancer Patients with Anemia

In a randomized trial of cancer patients with mild non-chemotherapy-induced iron deficiency anemia, treatment with ferrous bisglycinate chelate (28 mg/day for 20 days, then 14 mg/day for 40 days) resulted in hemoglobin and ferritin increases comparable to ferrous sulfate (105 mg/day for 60 days) [1]. Hemoglobin increased from 11.6 ± 0.8 to 13.0 ± 1.4 g/dL in the bisglycinate group (P=0.0003) and from 11.3 ± 0.6 to 12.7 ± 0.70 g/dL in the sulfate group (P<0.0001) [2]. Importantly, adverse events occurred in 17% of the bisglycinate group versus 33% of the sulfate group, suggesting a clinically meaningful reduction in GI toxicity despite the lower elemental iron dose [3].

Iron deficiency anemia Cancer patients Ferrous bisglycinate Gastrointestinal toxicity

Ferrochel: Evidence-Backed Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Prenatal and Maternal Health Formulations Requiring Superior Tolerability

The 64% reduction in gastrointestinal adverse events compared to other iron salts directly supports the use of Ferrochel in prenatal multivitamins and standalone iron supplements for pregnant women. This evidence-backed differentiation allows formulators to market products with a credible, quantifiable claim of improved tolerability, addressing a major cause of non-adherence in this population. Procurement for this application should prioritize Ferrochel over generic iron salts to ensure product efficacy claims are substantiated by clinical data.

Food Fortification of High-Phytate Staple Foods (e.g., Maize, Wheat)

The four-fold higher iron absorption (6.0% vs. 1.5%) observed in a whole-maize porridge [1] makes Ferrochel the evidence-based choice for fortifying cereal-based foods consumed in regions with high phytate intake. Unlike ferrous sulfate, which is largely ineffective in these matrices, Ferrochel overcomes the inhibitory effect of phytates, ensuring that the added iron is bioavailable. Industrial users should select Ferrochel for fortification programs where measurable impact on iron status is required.

Neonatal and Pediatric Iron Supplementation with Reduced Iron Load

The finding that 0.75 mg/kg/day of iron as ferrous bisglycinate chelate achieves equivalent erythropoietic efficacy to 3 mg/kg/day of ferrous sulfate in preterm infants [2] provides a strong rationale for its use in neonatal and pediatric iron drops or fortified formulas. The ability to deliver a 75% lower elemental iron load minimizes the risk of iron overload and oxidative stress in this vulnerable population. Procurement for pediatric formulations should favor Ferrochel to align with safety-by-design principles supported by clinical evidence.

Oncology Supportive Care Formulations for Anemia Management

The randomized trial in cancer patients demonstrating comparable hemoglobin improvement with a 48% relative reduction in adverse events (17% vs. 33%) compared to ferrous sulfate [3] positions Ferrochel as the preferred iron source for supportive care in oncology. In a patient population already burdened by treatment-related GI side effects, the improved tolerability profile is a critical differentiator. This evidence supports its inclusion in specialized medical nutrition products and prescription prenatal vitamins for cancer patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferrochel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.